molecular formula C25H18O3 B14957968 4-methyl-3-(1-naphthylmethoxy)-6H-benzo[c]chromen-6-one

4-methyl-3-(1-naphthylmethoxy)-6H-benzo[c]chromen-6-one

Cat. No.: B14957968
M. Wt: 366.4 g/mol
InChI Key: LCFKDNBHANXDMZ-UHFFFAOYSA-N
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Description

This compound features a methyl group at position 4 and a 1-naphthylmethoxy substituent at position 3 (Figure 1). The naphthylmethoxy group introduces significant steric bulk and aromaticity, distinguishing it from simpler alkoxylated analogs.

Properties

Molecular Formula

C25H18O3

Molecular Weight

366.4 g/mol

IUPAC Name

4-methyl-3-(naphthalen-1-ylmethoxy)benzo[c]chromen-6-one

InChI

InChI=1S/C25H18O3/c1-16-23(27-15-18-9-6-8-17-7-2-3-10-19(17)18)14-13-21-20-11-4-5-12-22(20)25(26)28-24(16)21/h2-14H,15H2,1H3

InChI Key

LCFKDNBHANXDMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC4=CC=CC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-(1-naphthylmethoxy)-6H-benzo[c]chromen-6-one can be achieved through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-(1-naphthylmethoxy)-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are employed in the presence of bases.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted benzo[c]chromen-6-one derivatives.

Scientific Research Applications

4-methyl-3-(1-naphthylmethoxy)-6H-benzo[c]chromen-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-3-(1-naphthylmethoxy)-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogs

PDE2 Inhibition

Alkoxylated derivatives of 6H-benzo[c]chromen-6-one, such as 3-butoxy-6H-benzo[c]chromen-6-one (1f) , exhibit PDE2 inhibitory activity with an IC50 of 3.67 ± 0.47 µM . The butoxy group at position 3 optimizes interactions with a hydrophobic pocket in PDE2, as suggested by molecular modeling studies . In contrast, the 1-naphthylmethoxy group in the target compound may enhance binding due to its extended π-system and lipophilicity, though steric hindrance could reduce potency.

ERβ Selectivity

Derivatives with hydroxyl groups at positions 3 and 8, such as 3,8-dihydroxy-6H-benzo[c]chromen-6-one , show high ERβ selectivity (>100-fold over ERα) . The target compound lacks hydroxyl groups but includes a methyl group at position 4, which may modulate receptor binding by altering electron density or steric interactions.

Cholinesterase Inhibition

Compounds like 3-((tetrahydro-2H-pyran-4-yl)methoxy)-6H-benzo[c]chromen-6-one (1i) inhibit acetylcholinesterase (AChE) comparably to rivastigmine . The tetrahydropyran group in 1i improves solubility, whereas the naphthylmethoxy group in the target compound may reduce aqueous solubility but enhance blood-brain barrier penetration due to higher lipophilicity.

Physicochemical Properties

Compound Substituent (Position 3) Molecular Weight logP* Melting Point (°C) Purity (HPLC)
Target Compound 1-Naphthylmethoxy 344.36 ~4.2 Not reported Not reported
3-Butoxy (1f) Butoxy 242.27 ~3.1 90.6–91.2 97.8–99.2%
3-(4-Methoxybenzyloxy) 4-Methoxybenzyloxy 346.38 ~3.8 133.8–135.0 Not reported
3,8-Dihydroxy Hydroxyl 214.18 ~1.5 Not reported Not reported

*Estimated using ChemDraw.

Key Observations :

  • The 1-naphthylmethoxy group increases molecular weight and logP significantly compared to alkyl or methoxybenzyl substituents, suggesting reduced solubility but enhanced membrane permeability.
  • Methyl substitution at position 4 (present in the target compound) may stabilize the lactone ring, improving metabolic stability .

Structural Modifications and Activity Trends

  • Alkyl vs. Aromatic Substituents : Alkyl chains (e.g., butoxy in 1f) optimize PDE2 inhibition, while aromatic groups (e.g., naphthylmethoxy) may shift activity toward other targets like ERβ or kinases.
  • Position 4 Methyl : This substituent is rare in reported analogs. Its electron-donating effect may enhance lactone stability or modulate ring planarity for receptor binding.

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